N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
“N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
While specific synthesis information for “N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” was not found, thiazole derivatives have been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied using various methods such as NMR, IR, and elemental analysis . The structure of these compounds plays a significant role in their biological effects .
Chemical Reactions Analysis
Thiazole derivatives have been synthesized through various chemical reactions . The substituents on the thiazole ring can greatly affect the biological outcomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .
Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, with various functional groups, have shown significant antioxidant and anticancer activities. These activities were evaluated through DPPH radical scavenging method and MTT assay against different cancer cell lines, indicating potential applications in the development of new therapeutic agents for cancer treatment (Tumosienė et al., 2020).
Photosensitizers for Photodynamic Therapy
A novel zinc phthalocyanine derivative, substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibited high singlet oxygen quantum yield. This makes it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment, indicating its use in medical research for developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Angiotensin II Receptor Antagonists
Derivatives of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines were investigated for their potential as antihypertensive and cardiotropic drugs. Docking studies and pharmacological evaluations indicated that certain compounds in this series exhibit significant antihypertensive effects, suggesting applications in cardiovascular drug research (Drapak et al., 2019).
Antimicrobial Agents
A series of novel Schiff bases containing the 2,4-disubstituted thiazole ring were synthesized and showed significant antimicrobial activities. This research highlights the potential use of these compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Bharti, Nath, Tilak, & Singh, 2010).
Necroptosis and Apoptosis Induction in Cancer Cells
A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mode of action suggests its potential as a chemical substance for melanoma treatment, emphasizing its application in cancer research (Kong, Lv, Yan, Chang, & Wang, 2018).
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBBKBLFIXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide |
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